molecular formula C16H20N2O8 B13817939 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide

1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide

Cat. No.: B13817939
M. Wt: 368.34 g/mol
InChI Key: DWNJMLRCVVYXSW-JJVUEWAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3-hydroxycotinine. It is formed in the body through the process of glucuronidation, where trans-3-hydroxycotinine is linked to glucuronic acid. This compound is primarily used as a biomarker for nicotine exposure and metabolism in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves the glucuronidation of trans-3-hydroxycotinine. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of trans-3-hydroxycotinine from biological samples, followed by enzymatic glucuronidation. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of trans-3-hydroxycotinine .

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Trans-3-hydroxycotinine and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is extensively used in various fields of scientific research:

Mechanism of Action

The primary mechanism of action of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves its formation through the glucuronidation of trans-3-hydroxycotinine. This process is catalyzed by the enzyme UGT, which transfers glucuronic acid from UDPGA to trans-3-hydroxycotinine. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .

Comparison with Similar Compounds

    Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.

    Trans-3-Hydroxycotinine: The precursor to 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide, also used as a biomarker.

    Nicotine N-oxide: A minor metabolite of nicotine.

Uniqueness: this compound is unique due to its glucuronide conjugation, which makes it more water-soluble and easier to excrete. This property is particularly useful in studies of nicotine metabolism and exposure, as it provides a reliable measure of nicotine intake and processing in the body .

Properties

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1

InChI Key

DWNJMLRCVVYXSW-JJVUEWAPSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3

Canonical SMILES

CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.